4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide

説明

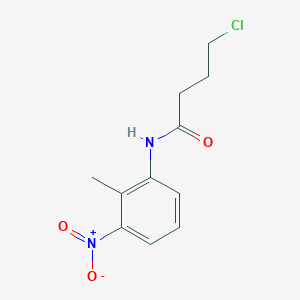

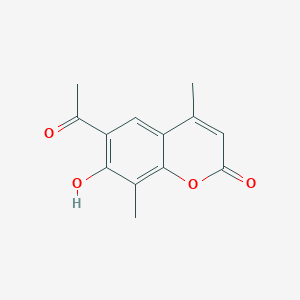

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide (CEDOX) is an organic compound with a wide range of applications in scientific research. CEDOX is a cyclic ether with a thiolane ring, and is also known as thioether or thioacetal. It is a colorless, volatile liquid with a pungent odor, and is soluble in most organic solvents. CEDOX is used in a variety of scientific research applications, including synthesis of other compounds, as a reagent in chemical reactions, and as a catalyst in biochemical reactions.

作用機序

Target of Action

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide, also known as Cyclophosphamide , is primarily used as a chemotherapy agent and to suppress the immune system . It is used to treat various types of cancer including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . The primary targets of this compound are rapidly dividing cells, such as cancer cells .

Mode of Action

Cyclophosphamide belongs to the alkylating agent and nitrogen mustard family of medications . It is believed to work by interfering with the duplication of DNA and the creation of RNA . This interference prevents the cancer cells from dividing and growing, thereby slowing or stopping the growth of cancer.

Biochemical Pathways

The main active metabolite of Cyclophosphamide is 4-hydroxycyclophosphamide . Most of the 4-hydroxycyclophosphamide is oxidized by the enzyme aldehyde dehydrogenase (ALDH) to make carboxyphosphamide . This process disrupts the normal cellular pathways, leading to the acquisition of tumoral capabilities .

Pharmacokinetics

Cyclophosphamide is well absorbed when taken orally, with a bioavailability of over 75% . It is metabolized in the liver and has a half-life of 3-12 hours . The compound is excreted through the kidneys . The metabolism of Cyclophosphamide results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration .

Result of Action

The result of Cyclophosphamide’s action is the slowing or stopping of cancer cell growth . It can also lead to several side effects, including low white blood cell counts, loss of appetite, vomiting, hair loss, and bleeding from the bladder . Other severe side effects include an increased future risk of cancer, infertility, allergic reactions, and pulmonary fibrosis .

Action Environment

The efficacy and stability of Cyclophosphamide can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and action. Additionally, individual patient factors such as age, gender, genetic factors, and overall health status can also influence the drug’s action and efficacy .

Safety and Hazards

生化学分析

Biochemical Properties

Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6 . The cytotoxic effect of Cyclophosphamide is caused by alkylation reaction of these drugs with DNA and proteins inhibiting the cell proliferation .

Cellular Effects

Cyclophosphamide has been shown to have a profound impact on various types of cells and cellular processes . As a chemotherapy agent, it is used to treat lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . It is also used to suppress the immune system in conditions like nephrotic syndrome, granulomatosis with polyangiitis, and following organ transplant .

Molecular Mechanism

Cyclophosphamide is believed to work by interfering with the duplication of DNA and the creation of RNA . It cross-links DNA, causes strand breakage, and induces mutations . Its clinical activity is associated with a decrease in aldehyde dehydrogenase 1 (ALDH1) activity .

Temporal Effects in Laboratory Settings

The effects of Cyclophosphamide can change over time in laboratory settings . It is used in esterification reactions for cyclic phosphate synthesis, also reacts with phenyl grignard reagents

Dosage Effects in Animal Models

The effects of Cyclophosphamide can vary with different dosages in animal models . High doses can lead to haematological toxicity, neurotoxicity and nephrotoxicity

Metabolic Pathways

Cyclophosphamide is involved in several metabolic pathways . It is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6

特性

IUPAC Name |

4-(2-chloroethyl)-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-2-1-4-3-7-9(6)8-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXQMWFXAIUQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OS(=O)O1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)

![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)

![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)